molecular formula C16H18N2O4S B076524 Phenazine ethosulfate CAS No. 10510-77-7

Phenazine ethosulfate

Cat. No.: B076524
CAS No.: 10510-77-7
M. Wt: 334.4 g/mol
InChI Key: VDJKJPMLWJWQIH-UHFFFAOYSA-M
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Description

Phenazine ethosulfate is a cationic dye and a chemical electron acceptor. It is commonly used in dye-linked enzyme assays. At high pH levels, this compound produces free radicals, which may act as the actual electron acceptors . This compound is known for its role in various biochemical and diagnostic applications.

Mechanism of Action

Target of Action

Phenazine ethosulfate is a cationic dye and a chemical electron acceptor . It is primarily used in dye-linked enzyme assays . The compound’s primary targets are the enzymes involved in these assays .

Mode of Action

This compound interacts with its targets by accepting electrons . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . This interaction results in changes in the redox state of the cellular environment .

Biochemical Pathways

This compound affects the redox pathways within cells . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This can influence gene expression patterns, contribute to biofilm formation and architecture, and enhance bacterial survival .

Pharmacokinetics

Its solubility in ethanol is known to be 50 mg/ml , which could potentially impact its bioavailability.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It can modify cellular redox states, act as a cell signal that regulates patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . In addition, it can promote IL-8 secretion and mRNA expression in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . Furthermore, this compound’s impacts on bacterial interactions and biotechnological processes suggest that it may also be influenced by the presence of other microorganisms and specific conditions within biotechnological processes .

Chemical Reactions Analysis

Types of Reactions: Phenazine ethosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as an electron acceptor in these reactions, facilitating electron transfer processes .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine N-oxide, while reduction can produce phenazine derivatives with altered electronic properties .

Scientific Research Applications

Biosensing Applications

Phenazine ethosulfate has been utilized as a redox mediator in biosensors, enhancing the sensitivity and efficiency of detection systems.

  • Electrochemical Aptamer-Based Sensors : A study demonstrated the use of amine-reactive this compound (arPES) in electrochemical aptamer-based sensors (E-ABs). The arPES was conjugated to thrombin-binding aptamers, allowing for the detection of thrombin with a peak current observed at -0.15 V vs. Ag/AgCl at pH 7. This application highlights the potential of PES in biomarker detection systems due to its stable signal at physiological pH and ability to facilitate simultaneous multianalyte detection using various redox probes .
  • Enzyme Modification for Biosensors : PES has been employed to modify lactate oxidase, a key enzyme in lactate biosensing. By introducing a cysteine mutation near the enzyme's cofactor, researchers were able to achieve quasi-direct electron transfer, improving the biosensor's performance . The stability and low redox potential of PES make it an ideal candidate for mediating electron transfer in such applications.

Microbial Electrochemical Systems

PES has significant implications in microbial fuel cells and other bioelectrochemical systems.

  • Enhancing Electron Transfer : Research indicates that phenazine derivatives can improve electron transfer rates in microbial fuel cells. For instance, the addition of exogenous phenazines enhanced the electrical conductivity of biofilms formed by Pseudomonas aeruginosa, leading to increased electricity generation from bacterial metabolism . This capability is crucial for developing efficient microbial electrochemical systems where rapid electron transfer is essential.
  • Metabolic Engineering : PES can be integrated into metabolic engineering approaches to facilitate electron transfer within bacterial cells. Studies have shown that phenazines can be used as endogenous mediators, optimizing the performance of bacteria like Escherichia coli in bioelectrochemical applications . The structure-function relationships derived from computational models help predict current densities based on the phenazine mediator's characteristics.

Developmental Biology

This compound has also been investigated for its effects on embryonic development.

  • Bovine Embryo Culture : Studies have explored the impact of PES on bovine embryo culture, revealing its influence on blastocyst development and survival rates post-cryopreservation. The research involved culturing zygotes with varying concentrations of PES alongside different energy substrates and serum additives . Results indicated that PES could enhance developmental outcomes under specific conditions, suggesting its potential role in improving assisted reproductive technologies.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Biosensing Electrochemical aptamer-based sensorsDetects thrombin with stable signals at physiological pH
Enzyme modification for lactate oxidaseImproves electron transfer efficiency in biosensors
Microbial Electrochemistry Enhancing microbial fuel cell performanceIncreases electrical conductivity and power output from Pseudomonas aeruginosa
Metabolic engineering with E. coliFacilitates optimized electron transfer in bioelectrochemical systems
Developmental Biology Bovine embryo cultureEnhances blastocyst development and survival rates

Comparison with Similar Compounds

Phenazine ethosulfate stands out due to its unique combination of properties, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Phenazine ethosulfate (PES) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and biotechnology. This article explores the biological activity of PES, focusing on its mechanisms of action, applications in biosensing, and effects on cellular processes.

Overview of this compound

Phenazine compounds, including PES, are produced by various bacteria and are known for their roles as electron shuttles in biochemical processes. They can modify cellular redox states, influence gene expression, and affect biofilm formation. PES specifically has been studied for its potential in enhancing the efficacy of biosensors and its effects on embryonic development in bovines.

1. Electron Transfer Mediator:
PES acts as a redox mediator, facilitating electron transfer in electrochemical reactions. Its ability to accept and donate electrons is crucial for its function in various biosensing applications. For instance, amine-reactive this compound (arPES) has been utilized to enhance the sensitivity of electrochemical aptamer-based biosensors (E-ABs) for detecting biomarkers such as thrombin. The peak current observed during these reactions indicates efficient electron transfer dynamics at physiological pH levels .

2. Modulation of Cellular Responses:
PES influences cellular processes by generating reactive oxygen species (ROS), which can have both beneficial and detrimental effects on host cells. In bacterial pathogens like Pseudomonas aeruginosa, phenazines contribute to virulence by disrupting normal cellular functions through oxidative stress mechanisms . In contrast, they can also induce systemic resistance in plants, enhancing their growth and survival against pathogens .

Applications in Biosensing

PES has been integrated into various biosensor technologies due to its favorable redox properties:

  • Electrochemical Sensors: PES is employed to modify enzymes for improved electron transfer efficiency. For example, thiol-reactive PES (trPES) was used to modify lactate oxidase (LOx), resulting in enhanced amperometric responses in lactate sensors .
  • Continuous Monitoring Systems: The stability and versatility of PES allow for its use in continuous monitoring systems for biological fluids, improving the detection of multiple analytes simultaneously .

1. Effects on Bovine Embryos

A study investigated the impact of PES on bovine embryos during culture conditions aimed at optimizing fetal development. The research found that the addition of PES significantly influenced blastocyst development and survival rates post-cryopreservation compared to controls without PES .

2. Development of Lactate Biosensors

Research highlighted the modification of LOx with trPES, demonstrating that this approach could yield sensors with high sensitivity and low detection limits for lactate, a critical biomarker in clinical diagnostics . The modified sensors exhibited a detection range up to 1 mM with a limit of detection at 9.9 µM.

Comparative Data Table

Property This compound (PES) Thiol-Reactive PES (trPES) Amine-Reactive PES (arPES)
Redox Potential ModerateLower than traditional mediatorsLow
Application General biosensingLactate sensingMulti-analyte detection
Sensitivity VariableHighHigh
Modification Target General enzymesCysteine residuesLysine residues

Properties

IUPAC Name

5-ethylphenazin-5-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJKJPMLWJWQIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065101
Record name Phenazinium, 5-ethyl-, ethyl sulfate
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10510-77-7
Record name Phenazine ethosulfate
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Record name Phenazine ethosulfate
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Record name Phenazine ethosulfate
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Record name Phenazinium, 5-ethyl-, ethyl sulfate (1:1)
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Record name Phenazinium, 5-ethyl-, ethyl sulfate
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Record name 5-ethylphenazinium ethyl sulphate
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Record name PHENAZINE ETHOSULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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